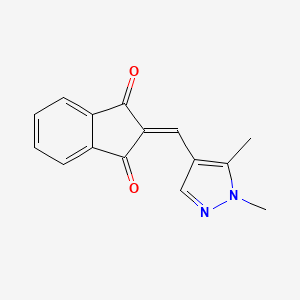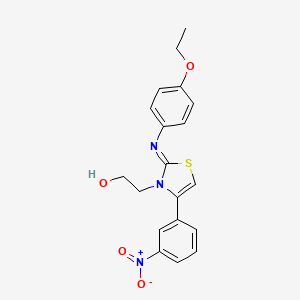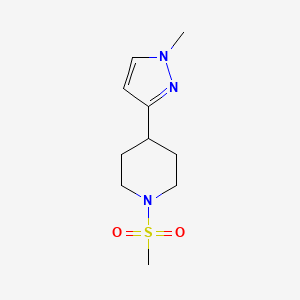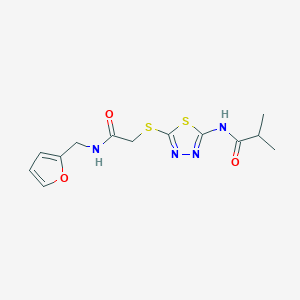![molecular formula C17H21N5 B2365999 N-cyclopentyl-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine CAS No. 896835-09-9](/img/structure/B2365999.png)
N-cyclopentyl-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine is a useful research compound. Its molecular formula is C17H21N5 and its molecular weight is 295.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Attributes of Pyrazolopyrimidines
Pyrazolopyrimidines, structurally resembling purines, have been subject to biological investigations due to their potential therapeutic significance across various disease conditions. Their first recognized bioactivity was as adenosine antagonists, revealing their medicinal potential. Further investigations, including radioactivity tests on mice cells, antitumor testing, and biochemical property explorations via assays like xanthine oxidase and Western blot analysis, have highlighted their significance in treating conditions related to the central nervous system, cardiovascular system, cancer, and inflammation (Chauhan & Kumar, 2013).
Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine scaffold is recognized as one of the privileged heterocycles in drug discovery, exhibiting a broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. The structure-activity relationship (SAR) studies of this scaffold have garnered significant attention, leading to the derivation of many lead compounds for various disease targets. This underlines the potential for medicinal chemists to further exploit this scaffold in developing potential drug candidates (Cherukupalli et al., 2017).
Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications
The synthesis and chemistry of heterocyclic N-oxide derivatives, including those synthesized from pyrazolo[1,5-a]pyrimidines, have been explored for their usefulness as versatile synthetic intermediates with biological importance. These compounds have demonstrated significant functionalities, especially in forming metal complexes, designing catalysts, and in medicinal applications, showcasing potent anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).
Hybrid Catalysts in Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
The application of hybrid catalysts in synthesizing pyrazolo[1,5-a]pyrimidine scaffolds highlights the evolving methodologies to develop lead molecules with broad medicinal applications. Such innovative approaches in organic synthesis using diversified hybrid catalysts open new avenues for creating compounds with enhanced bioactivity and pharmacological profiles (Parmar et al., 2023).
Wirkmechanismus
Target of Action
The primary target of N-cyclopentyl-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, leading to a significant alteration . This can result in the arrest of cell division, which is particularly beneficial in the context of cancer treatment where uncontrolled cell proliferation is a key problem .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .
Biochemische Analyse
Biochemical Properties
Similar pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation . This suggests that N-cyclopentyl-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine may interact with enzymes and proteins involved in cell cycle control.
Cellular Effects
These compounds have been found to inhibit the growth of MCF-7, HCT-116, and HepG-2 cell lines , suggesting that N-cyclopentyl-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine may have similar effects.
Molecular Mechanism
Similar compounds have been found to inhibit CDK2/cyclin A2, suggesting that this compound may exert its effects through inhibition of this enzyme .
Eigenschaften
IUPAC Name |
N-cyclopentyl-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5/c1-10-8-11(2)18-16-15(10)17-19-12(3)9-14(22(17)21-16)20-13-6-4-5-7-13/h8-9,13,20H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQZXYFAMCDSEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NC4CCCC4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]but-2-ynamide](/img/structure/B2365924.png)

![Tert-butyl 4-[4-(methoxymethyl)triazol-1-yl]piperidine-1-carboxylate](/img/structure/B2365926.png)
![5-Bromo-2-methylbenzo[b]thiophene-1,1-dioxide](/img/structure/B2365927.png)
![4-acetyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2365929.png)

![3-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2365933.png)



![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-nitrocyclopropane-1-carboxamide](/img/structure/B2365937.png)
![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-5-(oxan-4-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2365938.png)
